Product packaging for Deferasirox(Cat. No.:CAS No. 201530-41-8)

Deferasirox

Cat. No.: B549329
CAS No.: 201530-41-8
M. Wt: 373.4 g/mol
InChI Key: BOFQWVMAQOTZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deferasirox (ICL670, DFX) is an oral, tridentate iron-chelating agent from the class of N-substituted bis-hydroxyphenyltriazoles that binds iron in a 2:1 ratio . Its primary research application is in the study of transfusional iron overload, a serious complication in chronic blood disorders such as beta-thalassemia major and sickle cell disease . By selectively binding ferric iron (Fe³⁺) with high affinity, this compound forms a stable complex that is primarily excreted via the feces, facilitating the removal of excess iron from the body and protecting cells from iron-mediated toxicity and free radical damage . A key research value of this compound is its long plasma half-life (approximately 8-16 hours), which allows for once-daily dosing in experimental models and provides continuous scavenging of non-transferrin-bound labile plasma iron (LPI) . Studies comparing iron chelators indicate that this compound is effective at reducing liver iron concentration and maintaining systemic iron balance . Furthermore, its role in combination therapy is a significant area of investigation; research shows that this compound can be used simultaneously with other chelators like Deferiprone (DFP) or Deferoxamine (DFO) to achieve synergistic effects, potentially offering enhanced efficacy in managing severe cardiac and liver iron loading in preclinical models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15N3O4 B549329 Deferasirox CAS No. 201530-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQWVMAQOTZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048596
Record name Deferasirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 0.4 mg/mL at 25 °C (pH 7.40), 3.43e-02 g/L
Record name Deferasirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferasirox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from ethanol, White to slightly yellow powder

CAS No.

201530-41-8
Record name Deferasirox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201530-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferasirox [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferasirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferasirox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFERASIROX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G4MOF2V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deferasirox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

116-117 °C, 264-265 °C, 116 - 117 °C
Record name Deferasirox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferasirox
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Deferasirox
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanistic Foundations of Deferasirox Chelation Biology

Antioxidant and Anti-Inflammatory Properties Mediated by Iron Chelation

Mitigation of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is a critical process in cellular biology, but an excess of these molecules, often termed oxidative stress, can lead to significant cellular damage. Transition metals, particularly iron (Fe) and copper (Cu), play a pivotal role as catalysts in the formation of highly reactive ROS, such as hydroxyl radicals (•OH), through the Fenton and Haber-Weiss reactions mdpi.comdntb.gov.uanih.govnih.govdoi.org. In these reactions, labile, redox-active iron ions catalyze the conversion of hydrogen peroxide (H₂O₂) into damaging hydroxyl radicals doi.org. This catalytic activity is exacerbated in conditions of iron overload, where there is an excess of non-transferrin-bound iron available to participate in these damaging cycles nih.gov.

Deferasirox (DFX) is an orally active, tridentate iron chelator known for its high affinity and selectivity for iron mdpi.comdntb.gov.uanih.gov. By binding to labile iron ions, this compound effectively sequesters them, preventing their participation in redox cycling and thus significantly reducing their capacity to catalyze ROS production nih.govdoi.org. This chelating action is a primary mechanism by which this compound mitigates oxidative stress stemming from iron overload.

Empirical evidence supports this compound's role in ROS generation mitigation across various experimental settings:

In Vitro Model Systems: this compound has demonstrated potent antioxidant activity in multiple molecular model systems designed to mimic oxidative damage. In experiments involving the oxidation of ascorbic acid (Asc) in the presence of iron ions, this compound was shown to reduce the reaction rate by approximately 100-fold mdpi.comdntb.gov.uanih.gov. Furthermore, it effectively inhibits the oxidation of dihydropyridines (DHP), which serve as analogues for NADH, a key molecule in cellular electron transfer pathways, when induced by Fe³⁺ and Cu²⁺ ions mdpi.com.

Cellular and In Vivo Studies: In human neutrophils, this compound at a concentration of 50 µM significantly inhibited ROS production induced by formyl-methionyl-leucyl-phenylalanine (fMLP) by over 99.9% in vitro nih.gov. Clinical studies in patients with myelodysplastic syndromes (MDS) have shown that this compound treatment leads to a substantial reduction in intracellular and extracellular free iron species. This includes a decrease in the labile iron pool within red blood cells (RBCs) and platelets, as well as a reduction in labile plasma iron levels nih.govhaematologica.org. These reductions in the availability of catalytic iron are directly correlated with a decreased propensity for ROS generation.

Table 1: this compound's Impact on ROS and Oxidative Damage in Model Systems

Model SystemCatalytic MetalEffect of this compoundCitation(s)
Ascorbic acid (Asc) oxidationIron (Fe)Reduced reaction rate by ~100 times mdpi.comdntb.gov.uanih.gov
Linoleic acid (LA) micelle peroxidationIron/CopperLower efficiency compared to Deferiprone (B1670187) mdpi.comdntb.gov.uanih.gov
Dihydropyridine (DHP) oxidationFe³⁺ / Cu²⁺Inhibition of oxidation mdpi.com
Human Neutrophil ROS Production (in vitro)N/A50 µM DFX inhibited ROS production induced by fMLP (>99.9%) nih.gov

Influence on Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of ROS and the cellular capacity to detoxify these reactive intermediates or repair the resulting damage. This imbalance can lead to the oxidative modification of essential biomolecules, including lipids, proteins, and DNA, thereby disrupting cellular function and integrity nih.govrevistanefrologia.comsysrevpharm.orgashpublications.orgsci-hub.se. This compound's ability to chelate iron and consequently reduce ROS generation has a cascading effect, influencing multiple facets of oxidative stress pathways.

Modulation of Oxidative Damage Markers:

Lipid Peroxidation: this compound has demonstrated efficacy in reducing lipid peroxidation, a process where free radicals damage lipids, leading to the formation of harmful byproducts like malondialdehyde (MDA) researchgate.net. In patients with beta-thalassemia, this compound therapy resulted in a significant decrease in MDA levels, indicating a reduction in lipid damage sysrevpharm.org.

Protein Oxidation and DNA Damage: In pre-clinical models, such as iron-overloaded gerbils, chronic this compound treatment led to a reduction in hepatic protein oxidation and superoxide (B77818) abundance ashpublications.org. Similarly, in patients with MDS, this compound treatment was associated with a notable reduction in DNA oxidative damage and double-strand breaks (DSBs) within bone marrow cells sci-hub.se. These findings highlight this compound's protective effects against oxidative modifications of critical cellular macromolecules.

Antioxidant Capacity: Beyond mitigating ROS production, this compound therapy has also been linked to an enhancement of the body's endogenous antioxidant defense mechanisms. In beta-thalassemia patients, this compound treatment led to a significant increase in total antioxidant capacity (TAC) and glutathione (B108866) (GSH) levels, suggesting an improved cellular ability to combat oxidative challenges sysrevpharm.org.

Influence on Signaling Pathways:

Redox Signaling in Stem Cells: In certain cellular contexts, such as hematopoietic stem/progenitor cells (HSPCs), this compound treatment has been observed to induce a specific pattern of ROS generation that acts as a signaling molecule. This induction, which is sensitive to diphenyleneiodonium, can lead to the activation of transcription factors like OCT4, SOX2, and SOX17, and influence the expression of regulatory proteins such as β-Catenin and BMI1, thereby impacting stem cell self-renewal and differentiation nih.gov. This indicates a complex interplay where this compound can modulate cellular redox signaling pathways, not solely by reducing ROS but also by influencing their generation in specific contexts.

Table 2: this compound's Effect on Oxidative Stress Markers in Clinical and Pre-clinical Studies

Study ContextMarker MeasuredChange ObservedCitation(s)
Patients with transfusion dependencydROM levelsSignificant reduction nih.gov
MDS patients (Red Blood Cells)Labile iron poolDecreased from 19 to 14 mean fluorescence channel (MFC) (P=0.002) nih.govhaematologica.org
MDS patients (Platelets)Labile iron poolDecreased from 22 to 18 MFC (P<0.02) nih.govhaematologica.org
MDS patients (Plasma)Labile plasma ironDecreased from 0.39±0.43 to 0.11 ± 0.45 µM (P=0.02) nih.govhaematologica.org
Beta-thalassemia patientsMalondialdehyde (MDA)Significant decrease (P < 0.01) sysrevpharm.org
Beta-thalassemia patientsTotal antioxidant capacity (TAC)Significant increase (P < 0.01) sysrevpharm.org
Beta-thalassemia patientsGlutathione (GSH)Significant increase (P < 0.01) sysrevpharm.org
Iron-overloaded gerbils (Liver)Hepatic protein oxidationReduced ashpublications.org
Iron-overloaded gerbils (Liver)Superoxide abundanceReduced ashpublications.org
MDS patients (Bone Marrow Cells)Reactive Oxygen Species (ROS)Reduced sci-hub.se
MDS patients (Bone Marrow Cells)DNA oxidative damageReduced sci-hub.se
MDS patients (Bone Marrow Cells)Double Strand Breaks (DSBs)Reduced sci-hub.se

Compound List:

this compound (DFX)

Iron (Fe)

Copper (Cu)

Ascorbic acid (Asc)

Linoleic acid (LA)

Dihydropyridine (DHP)

Deferiprone

Deferoxamine (B1203445) (DFO)

tert-Butyl hydroperoxide (TBHP)

N-acetylcysteine (NAC)

Dimethyl sulphoxide (DMSO)

Glutathione (GSH)

Malondialdehyde (MDA)

Transferrin saturation

Reactive Oxygen Species (ROS)

Hydroxyl radicals (•OH)

Hydrogen peroxide (H₂O₂)

Formyl-methionyl-leucyl-phenylalanine (fMLP)

Nuclear factor-kappa B (NF-κB)

Lipid peroxidation

Protein oxidation

DNA oxidative damage

Double-strand breaks (DSBs)

Total antioxidant capacity (TAC)

Myelodysplastic syndromes (MDS)

Red blood cells (RBCs)

Platelets

Bone marrow (BM) cells

Advanced Pharmacological and Pharmacokinetic/pharmacodynamic Pk/pd Research of Deferasirox

Pharmacodynamic Relationships and Iron Excretion Dynamics

The pharmacodynamic effect of Deferasirox is directly linked to its ability to chelate iron, thereby promoting its excretion and reducing the body's iron burden. This relationship is dependent on the systemic exposure to the drug.

Several studies have established a correlation between this compound exposure, measured by parameters like AUC and Cmax, and changes in iron balance markers such as serum ferritin and labile plasma iron (LPI). nih.govovid.comnih.gov Patients with inadequate responses to this compound have been shown to have significantly lower systemic drug exposure compared to those with an adequate response, suggesting that bioavailability is a key determinant of efficacy. nih.gov

A negative correlation has been observed between the this compound area under the concentration curve (AUC) and serum ferritin levels, indicating that higher drug exposure leads to a greater reduction in this iron storage marker. ovid.com Doses of 20 to 30 mg/kg/day are generally required to maintain or reduce the body's iron burden, depending on the rate of transfusional iron intake. nih.gov Furthermore, this compound treatment has been shown to significantly decrease LPI levels, a toxic form of non-transferrin-bound iron. nih.gov Studies have demonstrated that once-daily this compound therapy can lead to sustained reductions in LPI, keeping it within the normal range. nih.gov A significant correlation has also been noted between the baseline transfusion rate and baseline predose LPI, as well as between baseline serum ferritin and baseline LPI. nih.gov

Correlation of this compound Exposure with Iron Balance Parameters
Pharmacokinetic ParameterIron Balance ParameterObserved CorrelationReference
Systemic Drug Exposure (AUC)Clinical ResponseAdequate responders have significantly higher exposure than inadequate responders. nih.gov
Area Under the Curve (AUC)Serum FerritinNegative correlation (higher AUC leads to lower ferritin). ovid.com
Daily DosingLabile Plasma Iron (LPI)Sustained reduction in LPI to within normal values. nih.gov

Assessment of Labile Plasma Iron (LPI) Suppression

This compound has been shown to effectively suppress labile plasma iron (LPI), a toxic, redox-active form of non-transferrin-bound iron. Research in heavily iron-overloaded patients with β-thalassaemia demonstrated a significant reduction in LPI levels. nih.govelsevierpure.com In one study, baseline LPI levels of 0.98 ± 0.82 μmol/L decreased significantly to 0.12 ± 0.16 μmol/L just two hours after the initial dose. elsevierpure.com

Sustained LPI reduction is a key pharmacodynamic effect of this compound. Studies have shown that following four weeks of treatment, pre-administration LPI levels were significantly decreased compared to baseline and reached the normal range (<0.4 μmol/L). nih.govelsevierpure.com This suppression was maintained throughout a one-year treatment period. nih.gov Pharmacokinetic analysis from these studies revealed an inverse relationship between trough this compound plasma concentrations and pre-administration LPI levels, indicating that adequate drug concentration is crucial for maintaining LPI suppression over a 24-hour period. nih.govelsevierpure.com

Further research in the context of allogeneic hematopoietic stem cell transplantation (HSCT) also highlights the efficacy of this compound in controlling LPI. nih.gov In a study of 25 adult patients with iron overload, 76% showed no elevated LPI values during this compound administration, despite having high transferrin saturation levels. nih.gov Only a small fraction of patients (24%) exhibited mildly increased LPI values while taking the medication. nih.gov This suggests that this compound effectively suppresses the appearance of LPI even during intensive procedures like conditioning chemotherapy. nih.gov

Table 1: Effect of this compound on Labile Plasma Iron (LPI) Levels
Time PointMean LPI Level (μmol/L)Key Finding
Baseline0.98 ± 0.82Elevated LPI prior to treatment. elsevierpure.com
2 hours post-first dose0.12 ± 0.16Rapid and significant initial reduction in LPI. elsevierpure.com
Week 4 (pre-administration)Within normal rangeSignificant reduction from baseline, reaching normal levels. nih.gov
Week 16 onwards (pre-administration)Within normal range (<0.4 μmol/L)Sustained suppression of LPI over the long term. nih.gov

Population Pharmacokinetics and Special Patient Cohorts

The pharmacokinetics of this compound show notable differences between pediatric and adult populations. Studies indicate that pediatric patients generally exhibit lower drug exposure, estimated to be between 20% and 30% less than in adults. nih.govresearchgate.net This variation is attributed to intrinsic physiological differences and changes in drug pharmacokinetics throughout childhood and adolescence. nih.govresearchgate.netnih.gov

A population pharmacokinetic (PopPK) model developed from a study of 39 children (aged 2–17 years) identified several factors significantly influencing this compound's pharmacokinetic profile. bohrium.com Lean body mass was found to affect bioavailability and the absorption constant, while body weight influenced the volume of distribution. bohrium.com This high inter-individual variability in plasma concentrations is a recognized characteristic of this compound treatment. nih.govashpublications.org Due to these pharmacokinetic differences, direct extrapolation of adult data to pediatric patients may be inaccurate. nih.gov

Table 2: Factors Influencing this compound Pharmacokinetics in Pediatric Patients
Patient CharacteristicInfluence on Pharmacokinetic Parameter
Lean Body MassBioavailability and Absorption Constant bohrium.com
Body WeightVolume of Distribution bohrium.com
Alanine and Aspartate TransaminasesClearance bohrium.com
Direct BilirubinClearance bohrium.com
Serum Creatinine (B1669602)Clearance bohrium.com

The pharmacokinetic profile of this compound is significantly altered in patients with renal and hepatic impairment, necessitating careful consideration.

Renal Impairment: this compound is contraindicated in patients with an estimated glomerular filtration rate (eGFR) of less than 40 mL/min/1.73 m². drugs.com For patients with moderate renal impairment (eGFR 40-60 mL/min/1.73 m²), a 50% reduction of the initial dose is required. drugs.com Postmarketing data indicate that acute kidney injury, including renal failure requiring dialysis, has occurred, with most fatal outcomes observed in patients with multiple co-existing medical conditions and advanced hematological diseases. drugs.com

Hepatic Impairment: The use of this compound should be avoided in patients with severe hepatic impairment (Child-Pugh C). drugs.com For patients with moderate hepatic impairment (Child-Pugh B), a dose reduction is recommended. drugs.com Hepatic biotransformation through glucuronidation is a primary route of this compound metabolism. researchgate.net Drug-induced liver injuries (DILI) have been noted as a concern, although they are reported to be less frequent in children than in adults. nih.gov

Formulation Bioequivalence and Clinical Implications Research

Multiple studies have been conducted to establish the bioequivalence of generic this compound formulations with the reference product, Exjade®. These studies are crucial for ensuring that generic versions provide the same therapeutic effect.

Bioequivalence is typically assessed by comparing key pharmacokinetic parameters, such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), after administration of the test and reference products. An open-label, randomized, two-way crossover study involving 28 volunteers evaluated a generic 500 mg this compound tablet against the reference product. ijbc.ir The 90% confidence intervals (CIs) for the geometric mean ratios of AUC0-t, AUC0-∞, and Cmax were found to be within the standard acceptance range of 80.00% to 125.00%. ijbc.ir

Table 3: Example Bioequivalence Study Results for this compound Formulations
Pharmacokinetic Parameter90% Confidence IntervalBioequivalence Acceptance RangeResult
AUC0-t83.04% - 95.53% ijbc.ir80.00% - 125.00%Met
AUC0-∞83.18% - 98.88% ijbc.ir80.00% - 125.00%Met
Cmax81.67% - 105.47% ijbc.ir80.00% - 125.00%Met

Clinical Research on Deferasirox Efficacy in Iron Overload Management

Assessment of Long-Term Clinical Outcomes and Survival Impact

Reduction in Iron Burden: Long-term treatment with deferasirox has consistently shown a significant reduction in both liver iron concentration (LIC) and serum ferritin levels across various transfusion-dependent anemias. Studies involving patients with β-thalassemia have reported substantial decreases in LIC after several years of therapy. For instance, one study indicated a mean decrease of 7.8 ± 11.2 mg Fe/g dry weight (dw) in liver iron concentration after four or more years of this compound exposure ashpublications.org. Another study noted a mean LIC reduction of 3.4 mg Fe/g dw after one year of treatment nih.gov. Similarly, serum ferritin levels have shown significant declines with prolonged this compound use, with median reductions of 706 ng/mL observed after four or more years of treatment in some cohorts ashpublications.org. In patients with sickle cell disease, serum ferritin levels decreased by -591 μg/l after four or more years of exposure nih.govresearchgate.net.

Impact on Cardiac Iron and Liver Health: Beyond systemic iron markers, this compound has also demonstrated an ability to reduce iron accumulation in the heart and positively influence liver health over the long term. Research indicates that this compound can decrease cardiac iron levels and prevent its accumulation, which is critical given that cardiac failure is a leading cause of mortality in conditions like β-thalassemia nih.govnih.govashpublications.org. Furthermore, long-term treatment with this compound, spanning three or more years, has been associated with the reversal or stabilization of liver fibrosis and necroinflammation in a significant majority of patients with iron-overloaded β-thalassemia, an effect that appears independent of changes in LIC nih.gov.

Data Tables:

Table 1: Long-Term Changes in Liver Iron Concentration (LIC) with this compound

Study Population Duration of Treatment Mean Change in LIC (mg Fe/g dw) Notes Citation
β-thalassemia ≥ 4 years -7.8 ± 11.2 Significant decrease (P < .001) ashpublications.org
NTDT patients 2 years -7.14 Mean dose 9.8 ± 3.6 mg/kg/day springermedizin.de
NTDT patients 2 years -6.66 Mean dose in extension 13.7 ± 4.6 mg/kg/day springermedizin.de

Table 2: Long-Term Changes in Serum Ferritin with this compound

Study Population Duration of Treatment Change in Serum Ferritin Notes Citation
β-thalassemia ≥ 4 years Median decrease of 706 ng/mL Significant decrease (P < .001) ashpublications.org
Sickle Cell Disease ≥ 4 years -591 μg/l 95% CI: -1411 to -280 μg/l (P = 0.027) nih.govresearchgate.net
β-thalassemia 24 weeks +4.8 ng/mL ICT-naive patients (granules) haematologica.org

Table 3: Event-Free Survival (EFS) in Lower-Risk MDS Patients with this compound vs. Placebo

Outcome Measure This compound Group Placebo Group Hazard Ratio (95% CI) P-value Citation
Median EFS (days) 1,440 1,091 0.64 (0.42-0.96) 0.01 ashpublications.orgresearchgate.net

Compound List:

this compound

Deferoxamine (B1203445)

Deferiprone (B1670187)

Research into Deferasirox Associated Adverse Effects and Toxicity Mechanisms

Renal System Effects and Nephrotoxicity Mechanisms

Deferasirox, an oral iron chelator, is a crucial therapeutic agent for managing chronic iron overload. However, its use is associated with potential renal adverse effects, making a thorough understanding of its nephrotoxicity mechanisms a critical area of research. Nephrotoxicity is reported as the most serious and frequent adverse effect of treatment with this agent. nih.gov This can manifest as either an acute or chronic decline in the glomerular filtration rate (GFR), and may also include features of proximal tubular dysfunction. nih.gov

Pathophysiology of Glomerular Filtration Rate (GFR) Alterations

Alterations in GFR are a notable concern with this compound therapy. nih.gov Studies have indicated that a decrease in GFR is observed in a significant percentage of patients, with the incidence varying based on the dose, the method of GFR assessment, and the patient population being studied. nih.govresearchgate.net The nephrotoxicity is typically nonprogressive and reversible. nih.govresearchgate.net

A key aspect of GFR alteration is its relationship with drug exposure. A decrease in estimated GFR (eGFR) can lead to a notable increase in the minimum concentration (Cmin) of this compound. fda.gov This creates a potential cycle where diminished renal function increases drug exposure, which in turn can further decrease renal function. fda.gov This cycle also poses a risk for hepatic toxicity. fda.gov Research has shown that even a modest decrease in eGFR, for instance from 120 ml/min/1.73 m² to 80 ml/min/1.73 m², can result in a significant increase in Cmin. fda.gov This highlights that even small changes in eGFR, while still within the normal range, can lead to substantially higher drug exposure. fda.gov

Furthermore, body surface area (BSA) has been identified as a factor correlated with exposure, where patients with a smaller BSA tend to have higher Cmin at all eGFR levels compared to those with a larger BSA. fda.gov

Mechanisms of Proximal Tubular Dysfunction and Injury

The proximal tubule of the kidney is particularly susceptible to this compound-induced injury. nih.govresearchgate.net While the precise mechanisms are not fully elucidated, several hypotheses have been proposed. fda.govkrcp-ksn.org One theory suggests that the lipophilic nature of this compound allows it to easily cross cell membranes, leading to intracellular accumulation. fda.gov At high concentrations, this may lead to the scavenging of iron from intracellular sites, which is vital for processes like oxidative phosphorylation. fda.govekb.eg This can result in ATP depletion and subsequent dysfunction of the proximal tubule. fda.govekb.eg

In-vitro studies have demonstrated that this compound can induce apoptosis in cultured proximal tubular cells, suggesting a direct toxic effect. nih.govresearchgate.netresearchgate.net This cell death is often accompanied by mitochondrial swelling. researchgate.net Other proposed mechanisms for proximal tubular injury include the increased excretion of urinary protein and glucose. ekb.egresearchgate.net The pattern of renal tubular damage can present with biochemical markers such as metabolic acidosis, hypophosphatemia, hypokalemia, phosphaturia, glucosuria, and aminoaciduria, which are characteristic of Fanconi syndrome. krcp-ksn.orgekb.eg

Some research suggests that this compound is more toxic to the less-mature renal tubules in younger children. krcp-ksn.org

Contributing Factors to Renal Toxicity (e.g., Overchelation, Baseline Renal Status, Age)

Several factors can contribute to the risk of developing renal toxicity with this compound.

Overchelation: Rapid iron depletion is a significant risk factor. nih.govresearchgate.net Continuing high doses of this compound when the body's iron burden is approaching or within the normal range increases the risk of diminished renal function. fda.gov

Baseline Renal Status: Pre-existing renal disease is a major risk factor. msnlabs.comnih.gov Patients with baseline renal impairment are more susceptible to acute kidney injury. msnlabs.comnih.gov

Age: Elderly patients may be at an increased risk for toxicity due to a higher likelihood of decreased renal function and the presence of comorbidities. wikidoc.org Conversely, younger pediatric patients, particularly those with a small body surface area, may have higher drug exposure, increasing their risk. fda.govmsnlabs.com

Volume Depletion: Acute illnesses that lead to dehydration or volume depletion can increase the risk of acute kidney injury, especially in pediatric patients. fda.govnih.gov

Concomitant Medications: The use of other nephrotoxic drugs can heighten the risk of renal complications. msnlabs.comnih.gov

Strategies for Monitoring and Mitigation in Research Settings

To ensure patient safety in research settings, several strategies for monitoring and mitigating renal toxicity are employed.

Baseline and Regular Monitoring: It is recommended to evaluate baseline renal function before initiating or increasing the dose of this compound. nih.gov This includes measuring serum creatinine (B1669602) in duplicate. nih.gov Following initiation, renal function should be monitored at least monthly. nih.govwikidoc.org For patients with pre-existing renal impairment or other risk factors, more frequent monitoring, such as weekly during the first month, is advised. nih.govwikidoc.org

Use of eGFR: Utilizing estimated glomerular filtration rate (eGFR) is recommended for monitoring and dose adjustments, as it accounts for variables like body surface area. fda.govfda.gov

Dose Modification: In cases of deteriorating renal function, dose reduction, interruption, or discontinuation of the drug should be considered. fda.govmsnlabs.com Therapy may be resumed when renal function returns to baseline. fda.gov

Hydration: Maintaining adequate hydration is crucial, especially in patients experiencing diarrhea or vomiting. europa.eu

Early Markers of Kidney Injury: Research is exploring the use of early biomarkers of kidney damage, such as neutrophil gelatinase-associated lipocalin (NGAL) and Kidney Injury Molecule-1 (KIM-1), which may detect renal injury earlier than traditional markers like serum creatinine. nih.gov

Hepatic System Effects and Hepatotoxicity Mechanisms

Hepatic adverse effects are another area of concern in this compound research. While often transient, liver injury can be severe and, in rare cases, fatal. nih.gov

Mechanisms of Liver Enzyme Elevations and Hepatocellular Injury

The precise mechanism of this compound-induced liver injury is not yet fully understood. nih.govnih.gov The observed pattern of injury is typically hepatocellular or mixed, characterized by significant elevations in serum aminotransferase levels. nih.gov

Several potential mechanisms have been considered:

Direct Toxicity: The injury may be a result of direct, intrinsic toxicity of the drug. nih.gov This is supported by the fact that recovery is often rapid once this compound is stopped. nih.gov

Metabolism and Excretion: this compound is primarily metabolized in the liver through glucuronidation and is excreted via the biliary system. nih.gov Some research suggests that polymorphisms in hepatic genes involved in this compound excretion may be associated with severe liver injury. nih.govfrontiersin.org

Underlying Liver Disease: Patients with pre-existing liver disease due to iron overload or concurrent viral hepatitis may be at an increased risk for a more severe outcome, as a superimposed acute hepatocellular injury can heighten the risk of acute liver failure. nih.gov

Age: Hepatic toxicity appears to be more common in patients over the age of 55. msnlabs.comwikidoc.org

The onset of acute liver injury can range from a few days to several years after starting therapy, though most cases occur within the first one to three months. nih.gov Importantly, immunoallergic and autoimmune features are typically absent in this compound-associated liver injury. nih.gov

Table 1: Research Findings on this compound-Associated Renal Effects

Aspect Key Research Findings Citations
GFR Alterations Decreased GFR is a common, often reversible, adverse effect. Reduced eGFR leads to increased drug exposure, creating a potential cycle of worsening renal function. nih.govresearchgate.netfda.gov
Proximal Tubular Injury This compound can cause direct toxicity to proximal tubular cells, leading to apoptosis and dysfunction. This may be due to intracellular iron scavenging and ATP depletion. nih.govresearchgate.netfda.govekb.egresearchgate.net
Contributing Factors Risk factors include overchelation, pre-existing renal disease, age (both elderly and young children), volume depletion, and use of other nephrotoxic drugs. nih.govresearchgate.netfda.govmsnlabs.comnih.govwikidoc.org
Monitoring Strategies Recommendations include baseline and regular monitoring of eGFR, dose adjustments based on renal function, ensuring adequate hydration, and exploring early biomarkers of kidney injury. fda.govnih.govwikidoc.orgfda.goveuropa.eunih.gov

Table 2: Research Findings on this compound-Associated Hepatic Effects

Aspect Key Research Findings Citations
Mechanism of Injury The exact mechanism is unknown but is thought to be direct, intrinsic toxicity. It is not typically immune-mediated. nih.govnih.gov
Pattern of Injury The injury is usually hepatocellular or mixed, with elevated serum aminotransferases. nih.gov
Contributing Factors Pre-existing liver disease and age (over 55) are potential risk factors. Genetic polymorphisms in drug excretion pathways may also play a role. msnlabs.comwikidoc.orgnih.govfrontiersin.org
Onset and Recovery Onset can be from days to years, but typically within 1-3 months. Recovery is usually rapid after drug discontinuation. nih.gov

Role of Mitochondrial Dysfunction in Hepatic Toxicity

Studies suggest that this compound may partially decouple the respiratory chain and cause minor modifications to the permeability of the inner mitochondrial membrane, although this does not typically lead to cell depolarization. jocms.org The liver injury may stem from a direct, intrinsic toxicity of the compound, which could be exacerbated in patients who already have liver compromise due to iron overload or concurrent viral hepatitis. uokerbala.edu.iqdovepress.com

Risk Factors and Predictive Biomarkers for Hepatotoxicity

Research has identified several clinical and genetic risk factors associated with an increased likelihood of developing hepatotoxicity during this compound therapy.

Clinical Risk Factors:

Pre-existing Liver Conditions: Patients with significant comorbidities, including liver cirrhosis, are at a higher risk. sandoz.com

Advanced Age: Elderly patients may be more susceptible to adverse reactions. researchgate.net

Multi-organ Failure: The presence of multi-organ failure is a significant risk factor for severe outcomes, including hepatic failure. sandoz.com

Predictive Biomarkers and Pharmacogenetics: The investigation into predictive biomarkers has largely focused on pharmacogenetic variations in genes that code for the enzymes and transporters involved in this compound metabolism and excretion. nih.govnih.govfrontiersin.org Polymorphisms in these genes can alter drug clearance, leading to increased exposure and toxicity. nih.govfrontiersin.org

ABCC2 (MRP2) Gene: Genetic polymorphisms in the ABCC2 gene, which encodes the multidrug resistance-associated protein 2 (MRP2), have been strongly associated with hepatotoxicity. jocms.orgnih.govfrontiersin.org A pharmacogenetic study involving 98 patients found that individuals carrying two specific MRP2 haplotypes (containing the -1774 del and/or -24T variants) had a significantly increased risk of developing hepatotoxicity compared to those with the wild-type allele. nih.govnih.govresearchgate.net

UGT1A1 Gene: Variations in the UGT1A1 gene, which is crucial for the glucuronidation and subsequent elimination of this compound, are also considered risk factors. nih.govnih.gov

ABCG2 (BCRP) Gene: Polymorphisms in the ABCG2 gene, encoding the breast cancer resistance protein (BCRP), which also plays a role in this compound transport, have been studied for their potential link to adverse reactions. nih.govnih.gov

Routine monitoring of liver function tests, such as serum transaminases (ALT and AST) and bilirubin, is used to detect emerging hepatotoxicity. sandoz.comrxlist.com Uncommon but notable elevations of transaminases to over 10 times the upper limit of normal, suggestive of hepatitis, have been observed in clinical trials. sandoz.com

Table 1: Investigated Risk Factors for this compound-Induced Hepatotoxicity

Category Risk Factor / Biomarker Associated Finding Source(s)
Clinical Pre-existing Liver Disease (e.g., Cirrhosis) Increased susceptibility to hepatic failure. sandoz.com
Increasing Age Worsening liver function associated with increasing age. researchgate.net
Genetic ABCC2 (MRP2) Polymorphisms Haplotypes with -1774 del and/or -24T variants significantly increase hepatotoxicity risk. nih.govfrontiersin.orgnih.govresearchgate.net
UGT1A1 Polymorphisms Associated with drug-related toxicities. nih.govnih.govnih.gov

Gastrointestinal Manifestations and Underlying Mechanisms

Gastrointestinal (GI) disturbances are among the most frequently reported adverse events in patients treated with this compound. drugs.comtga.gov.au Common manifestations include nausea, vomiting, diarrhea, and abdominal pain. rxlist.comdrugs.comfda.gov These symptoms are often dose-related. rxlist.comfda.gov More severe, albeit less common, GI events have been a focus of research, including upper GI ulceration, hemorrhage, and perforation, which have been reported in both adult and pediatric patients and can have fatal outcomes. tga.gov.aufda.govhres.ca

Mechanisms of Gastrointestinal Irritation and Ulceration

The underlying mechanism for GI adverse events is believed to be related to the inherent properties of the drug causing local gastrointestinal irritation. sandoz.comtga.gov.au this compound itself is considered to have ulcerogenic potential, which can lead to the development of gastric or duodenal ulcers, including multiple ulcers in some patients. tga.gov.auhres.ca

Risk Factors for Gastrointestinal Hemorrhage

Research and post-marketing reports have identified specific populations and concomitant medication use that elevate the risk of serious GI hemorrhage. fda.gov

Elderly Patients: Fatal GI hemorrhages have been reported more frequently in elderly patients, particularly those with advanced hematologic malignancies and/or low platelet counts. rxlist.comdrugs.comtga.gov.aufda.gov

Low Platelet Counts: A platelet count below 50 x 10⁹/L is a contraindication for this compound use and a risk factor for bleeding. hres.caeuropa.eu

Concomitant Medications: The risk of GI ulceration and hemorrhage is increased when this compound is co-administered with drugs that also have ulcerogenic or hemorrhagic potential. rxlist.comfda.gov This includes:

Nonsteroidal anti-inflammatory drugs (NSAIDs) rxlist.comtga.gov.aufda.gov

Corticosteroids rxlist.comtga.gov.aufda.gov

Oral bisphosphonates rxlist.comtga.gov.aufda.gov

Anticoagulants rxlist.comfda.govpediatriconcall.com

Dermatological Reactions: Etiology and Management Research

Skin rash is a frequently observed adverse reaction during this compound treatment, occurring in approximately 7% of patients in clinical trials. drugs.comtga.gov.au These rashes are typically mild to moderate, often dose-dependent, and may resolve spontaneously even with continued treatment. europa.eueuropa.eu

The etiology of common skin rashes is not fully defined but may involve a non-immunologic mechanism or a mild hypersensitivity reaction. researchgate.net However, the occurrence of severe cutaneous adverse reactions (SCARs), though rare, points to a clear immune-mediated etiology. europa.euthalassemia.org These SCARs include Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS). europa.eueuropa.eu Additionally, cases of urticarial vasculitis confirmed by drug challenge tests have been reported in the literature, further supporting an immunological basis for some dermatological reactions. nih.gov

Management strategies are dictated by the severity of the reaction. For mild rashes, treatment may be continued. europa.eu If a more significant rash necessitates treatment interruption, reintroduction of this compound at a lower dose, sometimes with a short course of oral steroids, has been explored as a management option. europa.eueuropa.euthalassemia.org In cases where a severe reaction like SJS or TEN is suspected, this compound must be discontinued (B1498344) immediately and permanently. europa.eueuropa.euthalassemia.org

Less Common but Significant Adverse Events: Research Perspectives

Beyond the more common toxicities, research has focused on several other less frequent but serious adverse events associated with this compound.

Table 2: Research Perspectives on Less Common Adverse Events with this compound

Adverse Event Research Findings and Perspectives Source(s)
Renal Toxicity Includes reports of acute renal failure (some fatal), proteinuria, and renal tubulopathy (Fanconi syndrome), particularly in pediatric patients. Risk factors include pre-existing renal impairment and high doses when iron burden is low. Genetic links, such as homozygosity for UGT1A16, have been associated with creatinine elevation. sandoz.comnih.govnih.govdrugs.comhres.capatsnap.comeuropa.eu
Auditory & Ocular Disturbances Cases of high-frequency hearing loss, decreased hearing, cataracts, maculopathy, and optic neuritis have been reported. Regular auditory and ophthalmic monitoring is recommended in clinical practice. sandoz.comhres.caeuropa.eu
Bone Marrow Suppression Reports include neutropenia, agranulocytosis, worsening anemia, and thrombocytopenia, with some fatal outcomes. The risk may be increased in patients with pre-existing hematologic disorders. rxlist.comfda.govpatsnap.com
Serious Hypersensitivity Reactions Anaphylaxis and angioedema have been reported, typically with an onset within the first month of therapy. These reactions necessitate permanent discontinuation of the drug. europa.eueuropa.eu

| Acute Pancreatitis | This adverse event has been reported, with a notable occurrence in children and adolescents. | hres.caeuropa.eu |

Pharmacogenomics and Biomarker Research for Deferasirox Therapy

Genetic Polymorphisms Influencing Deferasirox Pharmacokinetics

The journey of this compound through the body is a multi-step process involving various enzymes and transporter proteins, the functions of which can be altered by genetic polymorphisms. These variations can lead to significant interindividual differences in drug exposure and clearance.

Glucuronidation is the primary metabolic pathway for this compound, with the UGT1A1 and UGT1A3 enzymes playing the most significant roles. nih.gov Genetic variations in the genes encoding these enzymes can alter metabolic activity, thereby affecting drug concentrations.

One key polymorphism is the UGT1A1 rs887829 C > T single-nucleotide polymorphism (SNP), which has been shown to significantly influence the area under the plasma concentration-time curve (AUC) and the terminal half-life of the drug. nih.gov Another variant, UGT1A1*6, has been identified as a risk factor for creatinine (B1669602) elevation in patients undergoing this compound therapy. nih.govelsevierpure.com Furthermore, the UGT1A1 rs887829TT genotype has been identified as a predictive factor for serum ferritin levels, a marker of chelation efficacy. tandfonline.com

For UGT1A3, a meta-analysis revealed that subjects with the UGT1A3 rs3806596 AG/GG genotypes had a significantly attenuated AUC for this compound compared to those with the AA genotype. nih.govresearchgate.netnih.gov This suggests that these variants may lead to increased metabolism and lower drug exposure.

Table 1: Influence of UGT Polymorphisms on this compound

Gene Polymorphism Genotype(s) Observed Effect Reference(s)
UGT1A1 rs887829 C > T TT Predictive factor for ferritin levels nih.govtandfonline.com
UGT1A1 *6 Homozygous (6/6) Risk factor for creatinine elevation nih.govelsevierpure.com

ABC transporters are crucial for the elimination of this compound and its metabolites, primarily into the bile. nih.gov Polymorphisms in genes such as ABCC2 (encoding MRP2) and ABCG2 (encoding BCRP) can impact the efficiency of this process.

Research has shown that subjects carrying the A allele (AG/AA genotypes) of the ABCC2 SNP rs2273697 have a 1.23-fold increase in the maximum plasma concentration (Cmax) of this compound and a lower volume of distribution compared to those with the GG genotype. researchgate.netnih.govfrontiersin.org Haplotypes in the MRP2 gene that contain the -1774del and/or -24T variants have been associated with an increased risk of developing hepatotoxicity. nih.govelsevierpure.comashpublications.org

In the case of the BCRP transporter, the ABCG2 (also known as BCRP1) polymorphism rs2231142 (GA/AA genotypes) has been found to influence the time to reach maximum plasma concentration (Tmax). tandfonline.com

Table 2: Influence of ABC Transporter Polymorphisms on this compound

Gene Transporter Polymorphism Genotype(s) Observed Effect Reference(s)
ABCC2 MRP2 rs2273697 AG/AA Increased Cmax, lower volume of distribution nih.govresearchgate.netnih.govfrontiersin.org
ABCC2 MRP2 Haplotypes with -1774del and/or -24T - Increased risk of hepatotoxicity nih.govelsevierpure.comashpublications.org

While glucuronidation is the main metabolic route, oxidative metabolism via cytochrome P450 enzymes represents a minor pathway for this compound. doi.org In vitro studies have identified CYP1A1, CYP1A2, and CYP2D6 as contributors to this process. doi.org Despite their secondary role, polymorphisms in these genes have been linked to variations in this compound pharmacokinetics and efficacy.

A study in pediatric patients found several associations tandfonline.com:

CYP1A1: The rs2606345AA genotype influenced the trough concentration (Ctrough) and half-life, while the rs4646903TC/CC genotype affected Tmax.

CYP1A2: The rs762551CC genotype was a predictive factor for ferritin levels.

CYP2D6: The rs1135840CG/GG genotype was shown to influence Cmax.

Table 3: Influence of CYP450 Polymorphisms on this compound

Gene Polymorphism Genotype(s) Observed Effect Reference(s)
CYP1A1 rs2606345 AA Influenced Ctrough and half-life tandfonline.comresearchgate.net
CYP1A1 rs4646903 TC/CC Influenced Tmax tandfonline.com
CYP1A2 rs762551 CC Predictive factor for ferritin levels tandfonline.comresearchgate.net

Pharmacogenetic Associations with this compound Efficacy and Toxicity

The clinical consequences of genetically determined pharmacokinetic variability include differences in treatment efficacy and the risk of adverse drug reactions. Identifying genetic markers associated with these outcomes is a key goal of pharmacogenomic research.

Toxicity is a significant concern in this compound therapy, and genetic factors can predispose patients to certain adverse events.

Hepatic Toxicity: A significant association has been found between MRP2 gene variants and hepatotoxicity. nih.gov Patients carrying two MRP2 haplotypes containing the -1774del and/or -24T variants were found to have a more than 7-fold increased risk of developing hepatotoxicity compared to patients with the wild-type allele. elsevierpure.comashpublications.org

Renal Toxicity: For renal complications, homozygosity for the UGT1A1*6 allele has been identified as a significant risk factor for creatinine elevation. nih.govelsevierpure.com The odds of experiencing this adverse effect were over 14 times higher in patients with this genotype. elsevierpure.com

Table 4: Genetic Markers Associated with this compound Toxicity

Toxicity Type Gene Polymorphism/Haplotype Associated Risk Reference(s)
Hepatic ABCC2 (MRP2) Haplotypes with -1774del and/or -24T Increased risk of hepatotoxicity nih.govelsevierpure.comashpublications.org

The ultimate goal of this compound therapy is to effectively reduce iron overload. Genetic markers that predict the chelation response can help tailor treatment for better efficacy. Studies have identified several SNPs that correlate with markers of iron reduction, such as serum ferritin and liver iron concentration (LIC). tandfonline.com

The UGT1A1 rs887829TT genotype and the CYP1A2 rs762551CC genotype have both been established as predictive factors for achieving target serum ferritin levels. tandfonline.comresearchgate.net Additionally, polymorphisms in CYP1A1 (rs2606345CA/AA) and CYP1A2 (rs762551AC/CC) have been linked to changes in liver iron concentration, providing further evidence for the role of these genes in the efficacy of this compound. tandfonline.comresearchgate.net

Table 5: Genetic Markers Associated with this compound Efficacy

Efficacy Marker Gene Polymorphism Genotype(s) Associated Outcome Reference(s)
Ferritin Levels UGT1A1 rs887829 TT Predictive factor for ferritin levels tandfonline.com
Ferritin Levels CYP1A2 rs762551 CC Predictive factor for ferritin levels tandfonline.comresearchgate.net
Liver Iron Concentration CYP1A1 rs2606345 CA/AA Associated with liver iron concentration tandfonline.comresearchgate.net

Development of Predictive Biomarkers for Response and Adverse Events

The variability in patient response to this compound, ranging from efficacy to the development of adverse events, has prompted significant research into predictive biomarkers. frontiersin.org Pharmacogenetic studies have emerged as a key area, focusing on genetic variations in enzymes and transporters involved in the drug's metabolism and elimination. nih.govplos.org These investigations aim to identify individuals at higher risk for toxicity or suboptimal response, paving the way for more individualized treatment strategies.

This compound is primarily metabolized through glucuronidation, mainly by the UGT1A1 and UGT1A3 enzymes, and is eliminated into the bile via transporters like Multidrug Resistance Protein 2 (MRP2/ABCC2) and Breast Cancer Resistance Protein (BCRP/ABCG2). nih.govplos.org Consequently, genetic polymorphisms in the genes encoding these proteins are prime candidates for influencing the drug's pharmacokinetics and pharmacodynamics.

Key research findings have identified several genetic variants associated with this compound toxicity and efficacy:

UGT1A1 Polymorphisms: The UGT1A16 genotype (c.211G>A) has been identified as a risk factor for this compound-induced creatinine elevation. nih.govplos.org One study reported that homozygosity for UGT1A16 was a significant risk factor for this adverse event. plos.org

MRP2 (ABCC2) Polymorphisms: Haplotypes of the MRP2 gene, which is involved in biliary excretion of the drug, have been linked to hepatotoxicity. nih.govplos.org Specifically, patients carrying two MRP2 haplotypes containing the -1774del and/or -24T variants were found to have a significantly increased risk of developing hepatotoxicity. plos.orgashpublications.org Conversely, the A allele of ABCC2 rs2273697 has been associated with a 1.23-fold increase in the maximum plasma concentration (Cmax) of this compound. frontiersin.orgnih.govnih.govresearchgate.net

CYP450 Enzyme Polymorphisms: While glucuronidation is the main metabolic pathway, cytochrome P450 (CYP) enzymes also play a role. Studies have shown that single nucleotide polymorphisms (SNPs) in CYP1A1, CYP1A2, and CYP2D6 can influence pharmacokinetic parameters like trough concentration (Ctrough), time to maximum concentration (Tmax), and Cmax. tandfonline.com For example, the CYP1A1 rs2606345 AA genotype was found to influence Ctrough and the drug's half-life. tandfonline.com

Vitamin D Pathway Genes: Research has also explored genes involved in the vitamin D metabolism pathway. researchgate.net Two SNPs in CYP24A1 (rs2248359 and rs2585428) were associated with a decreased trough concentration of this compound. frontiersin.orgnih.govresearchgate.net

These findings highlight the potential of using a panel of genetic biomarkers to predict a patient's likely response to this compound therapy. Identifying patients with high-risk genotypes before initiating treatment could allow for proactive monitoring and management, thereby minimizing the risk of severe adverse events.

GeneBiomarker (Polymorphism)Associated OutcomeReference
UGT1A16/6 HomozygosityIncreased risk of creatinine elevation nih.govplos.org
MRP2 (ABCC2)Haplotypes with -1774del and/or -24TIncreased risk of hepatotoxicity plos.orgashpublications.org
MRP2 (ABCC2)rs2273697 (A allele)Increased maximum plasma concentration (Cmax) frontiersin.orgnih.govnih.govresearchgate.net
UGT1A3rs3806596 (AG/GG)Decreased area under the curve (AUC) frontiersin.orgnih.govnih.govresearchgate.net
CYP1A1rs2606345 (AA)Influences trough concentration (Ctrough) and half-life tandfonline.com
CYP1A2rs762551 (CC)Predictive factor for ferritin levels tandfonline.com
CYP24A1rs2248359 (CC) / rs2585428 (GG)Decreased trough concentration (Ctrough) frontiersin.orgnih.govresearchgate.net

Implications for Personalized this compound Therapy and Dose Individualization

The identification of pharmacogenomic biomarkers associated with this compound response and toxicity has significant implications for moving towards personalized medicine. pathologyinnovationcc.orgtandfonline.com By understanding an individual's genetic makeup, clinicians can potentially tailor this compound therapy to maximize efficacy while minimizing the risk of adverse drug reactions. frontiersin.org This approach marks a shift from a "one-size-fits-all" dosing strategy to a more nuanced, individualized plan.

The core implication of this research is the potential for pre-treatment genetic screening. frontiersin.org For instance, a patient identified with the UGT1A16 homozygous genotype could be monitored more closely for signs of renal toxicity from the outset of therapy. nih.govplos.org Similarly, individuals carrying high-risk MRP2 (ABCC2) haplotypes might undergo more frequent liver function tests. plos.orgashpublications.org This proactive monitoring allows for early intervention, such as dose reduction or interruption, before severe toxicity develops.

Furthermore, pharmacogenetic data can guide dose individualization. clinpgx.org Genetic variations that alter the pharmacokinetics of this compound, such as polymorphisms in ABCC2 or CYP enzymes that lead to higher or lower drug exposure, can inform dose selection. frontiersin.orgnih.govtandfonline.com For example, a patient with a genotype associated with rapid drug clearance and lower trough concentrations might require a higher starting dose to achieve the desired therapeutic effect. Conversely, a patient with a genotype leading to reduced clearance and higher plasma concentrations may benefit from a lower initial dose to prevent toxicity. frontiersin.orgnih.gov

Research has suggested the feasibility of a pharmacogenetic-based approach to personalizing this compound dosage. clinpgx.org Studies have aimed to define plasma concentration cutoff values that predict an adequate response to therapy. researchgate.net Certain genotypes, such as CYP1A1 rs2606345 AA and CYP1A2 rs2470890 TT, have been linked to these efficacy thresholds, suggesting they could serve as negative predictive factors for therapeutic success at standard doses. clinpgx.org

The ultimate goal is to integrate pharmacogenomic testing into routine clinical practice for patients undergoing chelation therapy with this compound. This would enable clinicians to:

Stratify Risk: Identify patients at high or low risk for specific adverse events.

Optimize Dosing: Select a starting dose based on predicted drug metabolism and exposure.

Guide Monitoring: Tailor the frequency and type of safety monitoring to the patient's individual risk profile.

While further validation studies are needed to confirm these associations across diverse populations, the current evidence strongly supports the influence of genetic variations on this compound responses. nih.govnih.govresearchgate.net The continued development of these biomarkers is a critical step toward providing safer and more effective, personalized this compound therapy.

BiomarkerGenotypeClinical ImplicationPotential ActionReference
UGT1A16Homozygous (6/*6)Higher risk of creatinine elevationEnhanced renal function monitoring; consider lower starting dose nih.govplos.org
MRP2 (ABCC2) HaplotypeCarrier of -1774del and/or -24THigher risk of hepatotoxicityIncreased frequency of liver function tests plos.orgashpublications.org
ABCC2 rs2273697A allele carrier (AG/AA)Increased drug exposure (Cmax)Consider a more conservative starting dose nih.govnih.gov
UGT1A3 rs3806596AG/GGDecreased drug exposure (AUC)May require higher doses for efficacy; monitor ferritin levels closely nih.govnih.gov
CYP1A1/CYP1A2 SNPse.g., CYP1A1 rs2606345 AAAltered trough concentrations; may predict non-responseGenotype may inform dose adjustments to achieve therapeutic plasma levels clinpgx.org

Deferasirox Drug Drug Interaction Research

Interactions with Glucuronidation Pathway Substrates and Inducers

The primary metabolic pathway for deferasirox is glucuronidation, mainly facilitated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) and to a lesser extent, UGT1A3. novartis.comfrontiersin.orgdrugs.com Co-administration of this compound with potent inducers of UGT enzymes can lead to a significant decrease in this compound plasma concentrations, potentially reducing its efficacy. patsnap.comnih.gov

A clinical study in healthy volunteers demonstrated that the concurrent administration of a single dose of this compound with the potent UGT inducer rifampicin (B610482) resulted in a 44% decrease in this compound exposure (AUC). hres.cafda.govsfda.gov.sa Therefore, the concomitant use of this compound with strong UGT inducers is generally not recommended. novartis.comfda.gov If co-administration is necessary, an increase in the initial this compound dose may be considered. novartis.com

Conversely, inhibitors of UGT enzymes could theoretically increase this compound levels, although this has been less studied. patsnap.com Patients with certain genetic polymorphisms in the UGT1A1 gene may also exhibit altered this compound metabolism. frontiersin.org

Table 1: Effects of UGT Inducers on this compound Pharmacokinetics

Concomitant DrugEffect on this compoundClinical RecommendationSource
Rifampicin (potent UGT inducer)Decreased this compound exposure (AUC) by 44%Avoid concomitant use. If necessary, consider increasing the initial this compound dose. hres.cafda.govsfda.gov.sa
Other potent UGT inducers (e.g., phenytoin, phenobarbital, ritonavir)Potential for decreased this compound efficacyAvoid concomitant use. novartis.comnih.gov

Interactions with Cytochrome P450 (CYP) Substrates and Inducers/Inhibitors

This compound has a complex interaction profile with the cytochrome P450 (CYP) enzyme system. It has been shown to be an inhibitor of several CYP enzymes in vitro, including CYP3A4, CYP2C8, CYP1A2, CYP2A6, CYP2D6, and CYP2C19. nih.gov However, the clinical significance of these in vitro findings can vary.

CYP3A4: While in vitro studies suggest inhibition, this compound may also act as a modest inducer of CYP3A4. drugs.comdrugs.com Co-administration with midazolam, a CYP3A4 substrate, resulted in a slight decrease in midazolam exposure. nih.gov

CYP2C8: this compound is an inhibitor of CYP2C8. nih.gov A study in healthy volunteers showed that co-administration of this compound with repaglinide (B1680517), a CYP2C8 substrate, led to a significant increase in repaglinide exposure. novartis.comnih.gov

CYP1A2: this compound is an inhibitor of CYP1A2. nih.govdrugs.com Concomitant administration with theophylline (B1681296), a CYP1A2 substrate, resulted in a substantial increase in theophylline exposure. drugs.comsandoz.com

Therefore, caution is advised when this compound is co-administered with drugs that are substrates of these CYP enzymes, particularly those with a narrow therapeutic index. drugs.comdrugs.com

Table 2: this compound Interactions with CYP450 Substrates

CYP EnzymeEffect of this compoundExample SubstrateObserved InteractionSource
CYP3A4Modest InducerMidazolamSlight decrease in midazolam exposure nih.gov
CYP2C8InhibitorRepaglinideSignificant increase in repaglinide exposure novartis.comnih.gov
CYP1A2InhibitorTheophyllineSubstantial increase in theophylline exposure drugs.comsandoz.com

Interactions with Other Nephrotoxic or Gastrointestinal Toxic Agents (e.g., NSAIDs)

The concomitant use of this compound with other drugs that have the potential for nephrotoxicity or gastrointestinal toxicity warrants caution.

Nephrotoxic Agents: The use of this compound has been associated with reports of acute renal failure. drugs.com Co-administration with other nephrotoxic drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs), may increase this risk. patsnap.compdr.net Close monitoring of renal function is recommended when these agents are used together. pdr.net

Gastrointestinal Toxic Agents: this compound can cause gastrointestinal irritation, ulceration, and hemorrhage. novartis.com The risk of these adverse effects may be increased when this compound is combined with other drugs known to have ulcerogenic potential, such as NSAIDs, corticosteroids, or oral bisphosphonates. novartis.comdrugs.com

Table 3: Potential for Additive Toxicity with Concomitant Medications

Agent ClassPotential InteractionClinical ConsiderationSource
NSAIDsIncreased risk of renal impairment and gastrointestinal bleedingUse with caution and monitor renal function and for signs of GI bleeding. drugs.compdr.netdrugs.com
CorticosteroidsIncreased risk of gastrointestinal ulcerationUse with caution. novartis.com
Oral BisphosphonatesIncreased risk of gastrointestinal ulcerationUse with caution. novartis.com

Research Methodologies for Interaction Studies (e.g., In Vitro, Clinical Studies in Healthy Volunteers/Patients)

The investigation of this compound's drug-drug interactions employs a variety of research methodologies.

In Vitro Studies: These studies, often using human liver microsomes or expressed enzyme systems, are crucial for initial screening and identifying potential interactions. nih.gov They help to determine if this compound or its metabolites can inhibit or induce specific drug-metabolizing enzymes, such as the CYP450 family. nih.gov For example, in vitro studies first identified this compound as an inhibitor of CYP3A4 and CYP2C8. nih.gov

Clinical Studies in Healthy Volunteers: These studies are designed to assess the clinical relevance of potential interactions identified in vitro. nih.gov Healthy volunteer studies have been conducted to evaluate the effects of this compound on the pharmacokinetics of probe substrates for various enzymes, such as midazolam (for CYP3A4), repaglinide (for CYP2C8), and theophylline (for CYP1A2). nih.govsandoz.com These studies provide quantitative data on the magnitude of the interaction.

Clinical Studies in Patients: While dedicated drug-drug interaction studies are less common in patient populations, data can be gathered from larger clinical trials where patients are taking concomitant medications. hres.ca Monitoring for adverse events and therapeutic response in these real-world settings can provide additional insights into clinically significant interactions.

Clinical Implications of Pharmacokinetic Drug Interactions

The pharmacokinetic drug interactions of this compound have several important clinical implications. The co-administration of potent UGT inducers can decrease this compound levels, potentially leading to reduced efficacy in iron chelation. novartis.comnih.gov Conversely, the inhibition of CYP enzymes by this compound can increase the concentrations of co-administered drugs that are substrates of these enzymes. nih.gov This can heighten the risk of toxicity from the concomitant medication, especially for drugs with a narrow therapeutic window. drugs.com Therefore, a thorough review of a patient's medications is essential before initiating this compound therapy.

Novel Therapeutic Applications and Anti Cancer Research of Deferasirox

Anti-Proliferative and Apoptotic Mechanisms in Cancer Cells

Deferasirox exerts its anti-cancer effects through a variety of mechanisms that disrupt the normal lifecycle of cancer cells, leading to a halt in their proliferation and eventual death.

Iron is an indispensable element for cellular processes, including DNA synthesis and repair, making it crucial for rapidly dividing cancer cells. This compound's primary mechanism of action is the chelation of intracellular iron, leading to iron deprivation within the cancer cells. This depletion of iron disrupts the function of iron-dependent enzymes essential for cell cycle progression.

Research has demonstrated that this compound induces cell cycle arrest at different phases in various cancer cell lines. In pancreatic cancer cells, this compound has been observed to cause S-phase arrest. In gastric cancer cell lines, treatment with this compound leads to G1 phase arrest nih.gov. This is achieved through the upregulation of cell cycle inhibitors like p21, p27, and p53, and the downregulation of cyclins such as cyclin D1 and cyclin B, as well as cyclin-dependent kinase 4 (CDK4) nih.gov. Similarly, in mantle cell lymphoma, this compound has been shown to arrest cells at the G1 phase consensus.app. In non-small cell lung carcinoma A549 cells, this compound caused G0/G1 cell cycle arrest by downregulating the ribonucleotide reductase catalytic subunit nih.govnih.govmdpi.com.

Table 1: Effect of this compound on Cell Cycle Arrest in Different Cancer Cell Lines

Cancer Type Cell Line(s) Effect on Cell Cycle Key Molecular Changes
Pancreatic Cancer - S-phase arrest -
Gastric Cancer AGS, MKN-28, SNU-484, SNU-638 G1 arrest Upregulation of p21, p27, p53; Downregulation of cyclin D1, cyclin B, CDK4
Mantle Cell Lymphoma Jeko-1, REC-1, Z138 G1 arrest -
Non-Small Cell Lung Carcinoma A549 G0/G1 arrest Downregulation of ribonucleotide reductase catalytic subunit

Beyond halting cell proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. This is a critical aspect of its anti-tumor activity. One of the key indicators of apoptosis is the externalization of phosphatidylserine, a phospholipid normally found on the inner leaflet of the cell membrane. Studies on non-small cell lung carcinoma cells have shown that this compound treatment leads to an increase in phosphatidylserine externalization, signaling the initiation of apoptosis nih.govnih.govmdpi.comconsensus.app.

The apoptotic process is executed by a family of proteases called caspases. This compound has been shown to activate these key executioners of apoptosis. In gastric cancer cells, treatment with this compound resulted in a decrease in the expression of pro-caspase 3, pro-caspase 8, and pro-caspase 9, indicating their cleavage and activation nih.gov. Similarly, in malignant lymphoma cell lines, this compound treatment led to an increase in the cleavage of caspase 3/7 and caspase 9 nih.gov. The activation of the intrinsic apoptosis pathway is further supported by the observed increase in the expression of the pro-apoptotic protein Bax nih.govnih.gov.

This compound's anti-cancer activity is also attributed to its ability to modulate critical signaling pathways that are often dysregulated in cancer.

PI3K/AKT/GSK3β Pathway: The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. This compound has been shown to modulate this pathway in mantle cell lymphoma cells, contributing to its anti-tumoral effects researchgate.net. In leukaemia cells, this compound impacts NRF2 activity and cell death by modulating the PI3K and GSK3 signaling pathways nih.gov.

NFκB Pathway: The Nuclear Factor kappa B (NF-κB) pathway is involved in the regulation of cellular processes such as proliferation and tumor migration. This compound has been found to inhibit NF-κB, further contributing to its anti-cancer properties in human malignant lymphoma cells nih.gov.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route for cell growth and division. In osteosarcoma cells, iron chelators like this compound have been shown to induce apoptosis through the activation of the MAPK signaling pathway, with increased phosphorylation levels of JNK, p38, and ERK researchgate.net.

Anti-Metastatic Properties and Mechanisms

The spread of cancer cells from the primary tumor to distant organs, a process known as metastasis, is a major cause of cancer-related mortality. This compound has demonstrated promising anti-metastatic properties by influencing the expression of genes and proteins involved in this process.

A key mechanism behind this compound's anti-metastatic potential is the upregulation of N-myc downstream-regulated gene 1 (NDRG1), a known metastasis suppressor. Studies have shown that this compound increases the level of NDRG1 in gastric cancer cells nih.gov. In non-small cell lung carcinoma, this compound treatment led to the upregulation of NDRG1, which is known to inhibit cell migration nih.govnih.govmdpi.com. The expression of NDRG1 can be induced by iron chelators and it plays a role in inhibiting metastasis by modulating the expression of adhesion molecules nih.gov.

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and is often overexpressed in various cancers, contributing to metastasis. Research on non-small cell lung carcinoma has revealed that this compound can downregulate the expression of EGFR protein nih.govnih.govmdpi.com. This downregulation of a critical growth factor receptor further underscores the anti-metastatic potential of this compound.

Table 2: Anti-Metastatic Mechanisms of this compound

Mechanism Target Molecule Effect of this compound Cancer Type
Upregulation of Metastasis Suppressor Genes NDRG1 Increased expression Gastric Cancer, Non-Small Cell Lung Carcinoma
Downregulation of Growth Factor Receptors EGFR Decreased expression Non-Small Cell Lung Carcinoma

Anti-Chemoresistance Effects

This compound has demonstrated the ability to counteract mechanisms of drug resistance in cancer cells, a significant hurdle in oncology. Its effects are multifaceted, involving the resensitization of cancer cells to other anti-cancer agents and the modulation of proteins directly involved in drug efflux.

A significant area of research has been the potential of this compound to overcome resistance to Venetoclax (B612062), a BCL2 inhibitor. Resistance to Venetoclax often involves the upregulation of other anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL1). ashpublications.orgresearchgate.net Studies in mantle cell lymphoma (MCL) have shown that this compound can circumvent this resistance mechanism. ashpublications.org

Research indicates that this compound reduces the expression of MCL1 in MCL cells. ashpublications.orgresearchgate.net This downregulation is thought to occur through the PI3K/AKT/GSK3β pathway. ashpublications.org By acting as a surrogate MCL1 inhibitor, this compound restores sensitivity to Venetoclax. ashpublications.orgresearchgate.net In Venetoclax-resistant MCL cells, which exhibit higher levels of MCL1, treatment with this compound has been shown to reduce MCL1 levels back to those seen in sensitive cells. ashpublications.orgresearchgate.net This effect is not only observed in resistant cells, as this compound also significantly reduces MCL1 expression in Venetoclax-sensitive cells in a dose- and time-dependent manner. ashpublications.org

The following table summarizes key findings on this compound's ability to overcome Venetoclax resistance.

Table 1: this compound in Overcoming Venetoclax Resistance in Mantle Cell Lymphoma
Finding Mechanism of Action Cell Lines Studied Significance
Synergistic anti-tumoral effect with Venetoclax Acts as a surrogate MCL1 inhibitor Jako-1, Z138 Supports the use of combination therapy to overcome resistance. ashpublications.org
Reduction of MCL1 expression Mediated via the PI3K/AKT/GSK3β pathway Jeko-1 Re-sensitizes cancer cells to Venetoclax by targeting a key resistance protein. ashpublications.org
Reduction of MCL1 levels in resistant cells Reduces MCL1 to levels of sensitive parental cells Jeko-1VR (Venetoclax-resistant) Demonstrates the potential to reverse acquired resistance to Venetoclax. ashpublications.orgresearchgate.net
Induction of apoptosis Induces apoptosis in both sensitive and resistant cells Jeko-1, Jeko-1VR Shows a direct cytotoxic effect independent of Venetoclax sensitivity. ashpublications.orgresearchgate.net

In addition to overcoming resistance to specific drugs, this compound also appears to modulate the expression of key drug resistance proteins. One such protein is ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein. mdpi.com ABCB1 is an efflux pump that actively transports a wide range of chemotherapy drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. mdpi.com

In studies on non-small cell lung carcinoma (NSCLC), this compound has been shown to downregulate the ABCB1 gene. mdpi.comnih.gov This downregulation is a key component of its anti-chemoresistance effect, as the overexpression of ABCB1 is a known marker of chemoresistance and is associated with poor prognosis in lung cancer. mdpi.com By reducing the expression of this efflux pump, this compound can potentially increase the intracellular accumulation and cytotoxicity of various anti-cancer agents. mdpi.comnih.gov

Preclinical Models of Anti-Cancer Efficacy (e.g., Xenograft Models)

The anti-cancer efficacy of this compound has been evaluated in several preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have provided in vivo evidence of its anti-tumor activity across different cancer types. nih.govsemanticscholar.org

In a lung carcinoma mouse model using DMS-53 human lung carcinoma cells, orally administered this compound markedly inhibited tumor growth. nih.govsemanticscholar.orgresearchgate.net Mice treated with this compound showed a significant reduction in both tumor volume and weight compared to the control group. researchgate.net Similarly, in an in vivo model of non-small cell lung carcinoma, this compound treatment led to a significant decrease in tumor growth without affecting the body weight of the animals. mdpi.comnih.gov

The anti-tumor activity of this compound in these models is associated with the modulation of key molecules involved in cell cycle control, apoptosis, and metastasis. nih.govsemanticscholar.org For instance, this compound has been shown to upregulate the cyclin-dependent kinase inhibitor p21(CIP1/WAF1) and decrease levels of cyclin D1. nih.govsemanticscholar.org It also increases the expression of apoptosis markers like cleaved caspase-3 and cleaved poly(ADP-ribose) polymerase 1. nih.govsemanticscholar.org

Furthermore, in patient-derived xenografts of triple-negative breast cancer, the combination of this compound with doxorubicin (B1662922) and cyclophosphamide delayed tumor recurrences. nih.gov

The table below summarizes the findings from various preclinical xenograft models.

Table 2: Efficacy of this compound in Preclinical Xenograft Models
Cancer Type Xenograft Model Key Findings Molecular Mechanisms
Human Lung Carcinoma DMS-53 cells in nude mice Potent inhibition of tumor growth (volume and weight). nih.govsemanticscholar.orgresearchgate.net Increased expression of p21 and cleaved caspase-3; decreased cyclin D1. nih.govsemanticscholar.org
Non-Small Cell Lung Carcinoma (NSCLC) A549 cells in a mouse model Significant decrease in tumor growth. mdpi.comnih.gov Downregulation of ABCB1 and Ribonucleotide Reductase; upregulation of NDRG1. mdpi.com
Triple-Negative Breast Cancer (TNBC) Patient-derived xenografts Delayed recurrences when combined with chemotherapy. nih.gov Downregulation of the phosphoinositide 3-kinase and nuclear factor-κB pathways. nih.gov

Potential for Combination Therapy in Oncology

The mechanisms by which this compound exerts its anti-cancer effects, including the induction of apoptosis and the reversal of chemoresistance, make it a strong candidate for combination therapy. ashpublications.orgnih.gov Synergistic effects have been observed when this compound is combined with standard chemotherapeutic agents across various cancer types. nih.gov

In triple-negative breast cancer (TNBC) cells, this compound has been shown to synergize with doxorubicin, cisplatin, and carboplatin to inhibit cell proliferation and induce apoptosis. nih.gov The combination of this compound with doxorubicin and cyclophosphamide was effective in delaying recurrences in breast cancer patient-derived xenografts. nih.gov The anti-tumor synergy between this compound and doxorubicin appears to involve the downregulation of the phosphoinositide 3-kinase and nuclear factor-κB pathways. nih.gov

As mentioned previously, this compound also shows a synergistic anti-tumoral effect with the BCL2 inhibitor Venetoclax in mantle cell lymphoma cells. ashpublications.org This synergy is linked to its ability to reduce MCL1 expression, thereby overcoming a primary mechanism of Venetoclax resistance. ashpublications.org

The following table outlines the observed synergistic effects of this compound in combination with other anti-cancer agents.

Table 3: this compound in Combination Therapy
Cancer Type Combination Agents Observed Synergistic Effects
Triple-Negative Breast Cancer (TNBC) Doxorubicin, Cisplatin, Carboplatin Inhibition of cell proliferation, induction of apoptosis and autophagy. nih.gov
Triple-Negative Breast Cancer (TNBC) Doxorubicin, Cyclophosphamide Delayed recurrences in patient-derived xenografts. nih.gov
Mantle Cell Lymphoma (MCL) Venetoclax Enhanced anti-tumoral effect. ashpublications.org

Mechanisms of Deferasirox Resistance and Strategies to Overcome It

Mechanisms of Suboptimal Chelation Response

A suboptimal response to Deferasirox therapy in patients with transfusional iron overload is a clinical challenge that can stem from several factors. Inadequate iron chelation continues to be a source of preventable morbidity and mortality. researchgate.net Key contributors to a diminished therapeutic effect include poor patient adherence to the treatment regimen, variability in the drug's pharmacokinetics among individuals, and the occurrence of adverse effects that may necessitate dose reduction or discontinuation. researchgate.net

Even with consistent use, some patients exhibit a sluggish or unresponsive reaction to this compound. nih.gov This variability can be linked to how the drug is absorbed and metabolized. Research has indicated that the pharmacokinetic profile of this compound can be influenced by co-administered substances, suggesting that factors affecting its bioavailability play a crucial role in its chelation efficacy. nih.gov

Factors Contributing to Suboptimal this compound Response

Factor Description Source
Poor Adherence Difficulty in consistently following the prescribed treatment schedule can significantly reduce the chelator's effectiveness. researchgate.net
Variable Pharmacokinetics Differences in drug absorption, metabolism, and excretion among individuals lead to inconsistent plasma concentrations and chelation effects. researchgate.netnih.gov
Adverse Effects Side effects can limit the ability to use optimal doses, thereby compromising the therapeutic outcome. researchgate.net

| Bioavailability Issues | Inherent or external factors can limit the amount of active drug that reaches the systemic circulation, leading to a poor response. | nih.gov |

Understanding Resistance in Novel Therapeutic Applications (e.g., Cancer)

This compound is being repurposed as an anti-cancer agent due to its ability to chelate intracellular iron, which is essential for tumor cell proliferation. mdpi.comnih.gov Its mechanisms of action in cancer include inducing cell cycle arrest, apoptosis (programmed cell death), and ferroptosis. mdpi.comnih.gov A key area of investigation is its potential to overcome resistance to conventional cancer therapies. nih.govashpublications.org

In mantle cell lymphoma (MCL), a malignancy known for developing drug resistance, this compound has shown the ability to resensitize cancer cells to standard treatments. ashpublications.org It can act synergistically with agents like etoposide, cytarabine, and the targeted therapy ibrutinib. ashpublications.org Notably, it helps restore sensitivity in ibrutinib-resistant cells. ashpublications.org Resistance to another targeted drug, venetoclax (B612062), is often driven by the overexpression of the anti-apoptotic protein MCL1. ashpublications.org this compound has been found to reduce MCL1 levels, suggesting it can serve as a surrogate for direct MCL1 inhibitors to overcome venetoclax resistance. ashpublications.org

The application of this compound extends to other cancers as well. In non-small cell lung carcinoma, it has demonstrated anti-chemoresistance effects, partly by downregulating the ABCB1 gene, a known marker of chemoresistance. mdpi.com In pancreatic cancer, combining this compound with the standard chemotherapy gemcitabine (B846) resulted in synergistic inhibition of cancer cell growth and enhanced apoptosis. researchgate.net For breast cancer, preclinical models show that this compound can enhance the anti-tumor effects of chemotherapy agents like doxorubicin (B1662922) and paclitaxel. nih.gov

This compound in Overcoming Cancer Therapy Resistance

Cancer Type Resistant Drug(s) Mechanism of Overcoming Resistance Source(s)
Mantle Cell Lymphoma (MCL) Ibrutinib, Etoposide, Cytarabine Synergizes with chemotherapeutic agents; enhances degradation of Cyclin D1 (CD1). ashpublications.org
Mantle Cell Lymphoma (MCL) Venetoclax Reduces levels of the anti-apoptotic protein MCL1, a key driver of venetoclax resistance. ashpublications.org
Non-Small Cell Lung Carcinoma (NSCLC) General Chemoresistance Downregulates the ABCB1 gene, a marker of chemoresistance. mdpi.com
Pancreatic Cancer Gemcitabine Acts synergistically with gemcitabine to suppress tumor growth and induce apoptosis. researchgate.net

| Breast Cancer | Doxorubicin, Paclitaxel | Enhances the anti-tumor effects of chemotherapy agents in preclinical models. | nih.gov |

Advanced Methodological Approaches and Future Directions in Deferasirox Research

Advanced Imaging Techniques in Iron Burden Assessment (e.g., MRI T2*, R2)

The non-invasive assessment of tissue iron levels is crucial for managing patients with iron overload. Magnetic Resonance Imaging (MRI) techniques, specifically T2* (T2-star) and R2, have emerged as invaluable tools in this regard. These methods allow for the quantification of iron concentrations in vital organs such as the heart and liver, providing a more accurate picture of iron burden than traditional serum ferritin measurements alone drugbank.comnih.govcancernetwork.com.

MRI T2* is a sensitive method for detecting and quantifying myocardial and hepatic iron deposition. A lower T2* value indicates a higher iron concentration nih.gov. Studies have demonstrated that Deferasirox therapy can significantly improve cardiac T2* values in heavily iron-overloaded patients, indicating a reduction in cardiac iron drugbank.com. Similarly, MRI R2, which is the reciprocal of T2, is used to estimate liver iron concentration (LIC) drugsincontext.commdpi.com. The EPIC study, a large clinical trial, utilized R2-MRI to assess LIC and found that this compound could effectively maintain or reduce LIC depending on the baseline iron burden and the administered dose drugsincontext.commdpi.comresearchgate.net.

These advanced imaging techniques are instrumental in monitoring the efficacy of this compound, allowing for dose adjustments based on direct organ iron assessment and helping to prevent the long-term consequences of iron-induced organ damage.

Table 1: MRI Parameters for Iron Burden Assessment

ParameterOrgan AssessedIndication of High Iron Load
T2* Heart, LiverLow millisecond (ms) value
R2 LiverHigh Hertz (Hz) value

Development of Non-Invasive Biomarkers for Iron Overload and Organ Damage

While MRI provides a direct measure of organ iron, there is a continuous search for more accessible and cost-effective non-invasive biomarkers that can reflect iron overload and associated organ damage. Serum ferritin remains a widely used marker, though it can be influenced by inflammation and other factors cancernetwork.comnih.gov.

Research has focused on more specific biomarkers of pathological iron species, such as labile plasma iron (LPI). LPI is a redox-active form of non-transferrin-bound iron that is thought to contribute to oxidative stress and cellular damage nih.gov. Studies have shown that this compound treatment can significantly reduce LPI levels, highlighting its role in mitigating the toxic effects of excess iron nih.govnih.gov.

Other potential biomarkers under investigation include hepcidin, the main regulator of iron homeostasis, and markers of oxidative stress veeva.comrevistanefrologia.com. For instance, a study in hemodialysis patients with iron overload demonstrated that this compound treatment led to a reduction in thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, and an increase in telomere length researchgate.net. Additionally, serum markers of fibrosis, such as type IV collagen (C IV), procollagen III N-terminal peptide (PIIINP), and hyaluronic acid (HA), are being explored as potential indicators of iron-induced liver damage nih.gov.

In Vitro and In Vivo Models for Mechanistic Studies

To elucidate the cellular and molecular mechanisms of this compound, researchers utilize a variety of in vitro and in vivo models. In vitro studies using cell lines have been instrumental in understanding the drug's effects on cellular iron metabolism and its potential anti-proliferative and pro-apoptotic activities in cancer cells revistanefrologia.com. For example, this compound has been shown to decrease the viability of murine leukemic cell lines in a concentration-dependent manner, an effect that was independent of the iron status of the cells nih.gov. Other in vitro studies have explored the antioxidant properties of this compound and its metal complexes nih.gov.

In vivo animal models are crucial for studying the systemic effects of this compound. These models have been used to investigate the drug's efficacy in reducing iron overload in various organs and to explore its potential therapeutic applications beyond iron chelation. For instance, animal models of Alzheimer's disease and tauopathies have been used to test the neuroprotective effects of this compound researchgate.net. Furthermore, in vivo studies in a murine model of myocardial ischemia-reperfusion injury suggested that this compound can suppress ferroptosis, a form of iron-dependent cell death nih.gov.

Real-World Data Analysis and Observational Studies

While clinical trials provide essential data on the efficacy and safety of this compound under controlled conditions, real-world data from observational studies are invaluable for understanding its use and performance in everyday clinical practice. These studies provide insights into long-term effectiveness, patient adherence, and the management of adverse events in diverse patient populations.

Several observational studies have confirmed the effectiveness of this compound in reducing iron burden in patients with various transfusion-dependent anemias nih.govresearchgate.netnih.gov. For example, a long-term observational study in pediatric patients demonstrated sustained improvements in iron load over five years of treatment nih.gov. These studies also provide important information on the practical aspects of this compound therapy, such as dosing adjustments and the impact of different formulations on patient satisfaction and convenience drugsincontext.comnih.gov. Real-world data also contribute to a better understanding of the long-term safety profile of this compound and can help identify predictors of adherence and adverse events nih.gov.

Table 2: Selected Observational Studies on this compound

Study PopulationKey FindingsReference
Pediatric patients with transfusional hemosiderosisSustained improvements in iron load over 5 years. nih.gov
Patients with hematological malignanciesConfirmed efficacy in decreasing serum ferritin, but also highlighted high drop-out rates due to adverse events.
Patients with β-thalassemia majorHigher patient satisfaction and convenience with the film-coated tablet formulation compared to the dispersible tablet. nih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

Omics technologies, which involve the large-scale study of biological molecules, are increasingly being applied in this compound research to gain a more comprehensive understanding of its effects. These technologies offer the potential to identify novel biomarkers of response and toxicity, and to elucidate the complex biological pathways affected by iron chelation.

Metabolomics, the study of small molecule metabolites, has been used to analyze the urinary metabolic profile of patients with β-thalassemia major undergoing this compound therapy. Such studies have revealed alterations in the excretion of several amino acids and organic acids in treated patients compared to healthy controls, which may provide insights into the renal effects of the drug researchgate.net.

Proteomics, the large-scale study of proteins, can be used to investigate changes in protein expression in response to this compound treatment. This can help in understanding the mechanisms of action of the drug and in identifying potential protein biomarkers researchgate.netsemanticscholar.org. While specific proteomic studies on this compound are emerging, the application of these technologies holds promise for a more personalized approach to iron chelation therapy nih.govnih.gov. The integration of proteomics and metabolomics data can provide a more holistic view of the biological response to this compound, paving the way for the discovery of new therapeutic targets and diagnostic tools mdpi.comnih.govmdpi.com.

AI and Machine Learning Applications in Predicting Response and Toxicity

Artificial intelligence (AI) and machine learning (ML) are powerful computational tools that are beginning to be applied in this compound research to predict treatment outcomes and the risk of adverse events. These technologies can analyze large and complex datasets to identify patterns that may not be apparent through traditional statistical methods.

One application of ML is the development of models to predict the response to this compound therapy. For example, a mathematical model has been developed to predict serum ferritin levels in patients with iron overload treated with the film-coated tablet of this compound nih.govucl.ac.ukresearchgate.net. Such models can help in optimizing dosing strategies for individual patients.

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a key area where AI can be applied. Studies have identified genetic polymorphisms in genes encoding drug-metabolizing enzymes and transporters (e.g., UGT1A1, MRP2) that are associated with this compound pharmacokinetics and the risk of toxicities drugbank.comnih.govresearchgate.netnih.govfrontiersin.org. Integrating this pharmacogenomic data into ML models could significantly enhance the ability to predict individual responses to this compound and personalize treatment.

Translational Research Gaps and Future Research Priorities

Despite significant advances in the understanding and use of this compound, several translational research gaps remain. Bridging the gap between preclinical findings and clinical practice is essential for optimizing iron chelation therapy.

One key priority is the development and validation of more specific and sensitive non-invasive biomarkers of organ-specific iron overload and early signs of organ damage. While MRI T2* and R2 are valuable, more accessible and cost-effective biomarkers are needed for routine monitoring nih.gov.

The application of omics technologies and AI in large, prospective clinical studies is a major future direction. This will be crucial for identifying robust predictive biomarkers of both efficacy and toxicity, which will be the cornerstone of personalized medicine in iron chelation therapy.

Finally, there is a need to better understand the mechanisms of this compound-related toxicities, such as renal and hepatic dysfunction, and to develop strategies to mitigate these risks. This includes further investigation into the role of pharmacogenomics and the development of targeted interventions for patients at high risk. Addressing these research priorities will be critical for maximizing the benefits and minimizing the risks of this compound therapy for patients with chronic iron overload.

Q & A

Q. What protocols ensure reproducibility in this compound research, particularly in biomarker discovery (e.g., urinary hepcidin)?

  • Methodological Answer : Standardize sample collection (time of day, fasting status), storage (−80°C), and analysis (ELISA with certified antibodies). Include internal controls (spiked synthetic hepcidin) and participate in inter-laboratory proficiency testing. Publish raw data in repositories like Dryad for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferasirox
Reactant of Route 2
Deferasirox

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.